molecular formula C17H13ClN4O2S B3406988 Ethyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate CAS No. 476318-45-3

Ethyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B3406988
CAS No.: 476318-45-3
M. Wt: 372.8 g/mol
InChI Key: MFMCAEQOLVTEJK-UHFFFAOYSA-N
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Description

Ethyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate (CAS RN: 476318-45-3) is a thienopyridine derivative with a molecular formula of C₁₇H₁₃ClN₄O₂S and a molecular weight of 372.83 g/mol . Key structural features include:

  • A thieno[2,3-b]pyridine core.
  • Ethyl ester at position 2.
  • 4-Chlorophenyl substituent at position 3.
  • Amino (-NH₂) groups at positions 3 and 4.
  • Cyano (-C≡N) group at position 4.

This compound is primarily used in research, particularly in medicinal chemistry, due to its structural similarity to antiplasmodial agents described in recent studies .

Properties

IUPAC Name

ethyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c1-2-24-17(23)14-13(20)12-11(8-3-5-9(18)6-4-8)10(7-19)15(21)22-16(12)25-14/h3-6H,2,20H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMCAEQOLVTEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,6-diamino-4-(4-chlorophenyl

Biological Activity

Ethyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a complex organic compound belonging to the thienopyridine class. This compound has garnered attention due to its significant biological activities, particularly as an antimalarial agent. The structural features of this compound, including its thieno[2,3-b]pyridine core and various functional groups, contribute to its pharmacological potential.

Chemical Structure and Properties

The compound features a thieno[2,3-b]pyridine core with multiple functional groups that enhance its lipophilicity and biological interactions. The presence of the 4-chlorophenyl group is particularly noteworthy as it improves the compound's interaction with biological targets.

Property Details
Chemical Formula C14H15ClN4O2S
Molecular Weight 316.81 g/mol
Functional Groups Amino (-NH2), Cyano (-C≡N), Carboxylate (-COOEt)

Antimalarial Properties

This compound has been identified as a selective inhibitor of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3). This enzyme is crucial for the survival and proliferation of malaria parasites. The selectivity of this compound minimizes potential side effects on human GSK-3 homologues, making it a promising candidate for further development in malaria therapy .

Research indicates that structural modifications to the compound can enhance its antiparasitic efficacy while reducing toxicity. For instance, variations in substituents on the phenyl rings have been explored to improve potency .

Structure-Activity Relationships

A series of studies have established consistent relationships between molecular structure and antiplasmodial activity. In one study, nearly all tested compounds at a concentration of 3 µM reduced the viability of Plasmodium falciparum to below 10% of control levels. Notably, compounds with ortho-chloro substitutions or aliphatic replacements on the phenyl ring exhibited diminished activity .

Selectivity Index Analysis

In a comparative analysis involving various derivatives of thienopyridines, this compound demonstrated a favorable selectivity index when tested against both Plasmodium falciparum and human cell lines (HEK293). This selectivity is crucial for developing therapeutics with minimal side effects .

Synthesis and Modification

The synthesis of this compound has been optimized through various methods to enhance yield and efficiency. A cascade synthesis approach has been employed to prepare derivatives with modified substituents that could potentially improve biological activity .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. Research indicates that derivatives of thieno[2,3-b]pyridine, including ethyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate, exhibit strong antiparasitic activity against Plasmodium falciparum. In particular:

  • Mechanism of Action : The compound has been shown to inhibit the proliferation of erythrocytic forms of the parasite with an IC50 value of 199 nM, indicating potent activity against malaria parasites without significantly affecting human cells .
  • Structure-Activity Relationship : Modifications to the molecular structure have been explored to optimize antiplasmodial activity. For instance, the presence of aromatic substituents on the nitrogen atom is crucial for maintaining high levels of activity .

Anticancer Potential

The thieno[2,3-b]pyridine derivatives are also being investigated for their anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that these compounds can inhibit the growth of various cancer cell lines. The specific mechanisms by which they exert their effects are still under investigation but may involve interference with cellular signaling pathways related to cell proliferation and apoptosis.
  • Case Studies : A notable study demonstrated that modifications to the thieno[2,3-b]pyridine core could enhance cytotoxicity against specific cancer types. These findings suggest a promising avenue for developing new anticancer drugs based on this scaffold .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

  • Cascade Reactions : The compound is utilized in cascade synthesis methods to create more complex thieno[2,3-b]pyridine derivatives. These reactions often involve multiple steps that can be conducted in a single pot, enhancing efficiency and reducing waste in synthetic processes .
  • Functionalization : It can be further functionalized to yield a variety of derivatives with tailored biological activities. This flexibility makes it a valuable building block in medicinal chemistry.

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 ValueNotes
This compoundAntimalarial199 nMStrong activity against Plasmodium falciparum
Various derivativesAnticancerVariesInhibits growth in multiple cancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related thienopyridine derivatives, highlighting substituent variations and their implications:

Compound Name / ID (CAS/Ref) Molecular Formula Substituents at Key Positions Key Functional Groups Molecular Weight (g/mol) Biological Activity (IC₅₀, if available) Synthesis Yield
Target Compound C₁₇H₁₃ClN₄O₂S 4-Cl-phenyl at position 4 Ethyl ester, -NH₂, -C≡N 372.83 Not explicitly reported N/A (commercial)
9q (KuSaSch043) C₂₄H₂₂Cl₂N₇O₂S 2-Cl-4-(piperazin-1-yl)phenyl at position 4; 3-Cl-phenyl carboxamide Piperazine, -NH₂⁺ (HCl salt) 543.91 Antiplasmodial (IC₅₀: 0.12 µM) 37%
9h (KuSaSch037) C₁₉H₁₂ClFN₅O₂S 3-F-phenyl at position 4; 4-Cl-phenyl carboxamide Fluorophenyl, -NH₂, -C≡N 419.85 Antiplasmodial (IC₅₀: 0.24 µM) ~30% (purified)
9z (KuSaSch063) C₂₃H₂₀ClN₅O₂S 2-Cl-4-(pyrrolidin-1-yl)phenyl at position 4 Pyrrolidine, -NH₂, -C≡N 457.96 Antiplasmodial (IC₅₀: 0.18 µM) 12%
9ae (KuSaSch075) C₂₄H₂₃Cl₂N₆O₂S 4-[(2-aminoethyl)(methyl)amino]-2-Cl-phenyl at position 4 Ethylamino-methyl, -NH₂⁺ (HCl salt) 534.50 Antiplasmodial (IC₅₀: 0.09 µM) 30%
Key Observations:
  • Substituent Diversity : The target compound lacks the complex amine substituents (e.g., piperazine, pyrrolidine) seen in analogs like 9q and 9z , which may reduce solubility but simplify synthesis.
  • Biological Activity: Analog 9ae (IC₅₀: 0.09 µM) shows superior antiplasmodial activity compared to the target compound, likely due to its ethylamino-methyl group enhancing target binding .
  • Synthetic Complexity : Yields for analogs range from 12–37%, reflecting challenges in introducing bulky or charged substituents (e.g., 9z at 12%) . The target compound is commercially available but costly ($574/1mg) due to its synthesis demands .

Physicochemical Properties

  • Solubility : Compounds with tertiary amines (e.g., 9q , 9ae ) exhibit improved aqueous solubility due to HCl salt formation, whereas the target compound’s lipophilic 4-Cl-phenyl group may limit solubility .
  • Spectroscopic Profiles : IR spectra for analogs show characteristic peaks for -NH₂ (3476 cm⁻¹), -C≡N (2216 cm⁻¹), and protonated amines (2362 cm⁻¹) , which are expected to align with the target compound.

Q & A

Q. What metrics assess the compound’s potential as a lead in drug discovery?

  • Methodology : Calculate Lipinski’s Rule of Five parameters (MW, logP, HBD/HBA) and ligand efficiency (LE = ΔGbind\Delta G_{bind}/heavy atom count). Test metabolic stability in liver microsomes and plasma protein binding (e.g., equilibrium dialysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,6-diamino-4-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate

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